
Taxayunnansin A
Übersicht
Beschreibung
Taxayunnansin A is a taxane diterpenoid isolated from Taxus yunnanensis . Taxanes are well known for being the first-line therapy for breast cancer and have also been used for the treatment of ovarian, hormone-refractory prostate, head and neck, and non-small cell lung carcinomas .
Synthesis Analysis
The synthesis of taxanes has been a subject of extensive research. For instance, the total synthesis of taxuyunnanine D, a natural product, was achieved through a combination of computational modeling, reagent screening, and oxidation sequence analysis . The first three of eight C–H oxidations (at the allylic sites corresponding to C-5, C-10, and C-13) required to reach Taxol from taxadiene were accomplished .
Chemical Reactions Analysis
Taxanes, including Taxayunnansin A, are known to block cell cycle progression through centrosomal impairment, induction of abnormal spindles, and suppression of spindle microtubule dynamics . The triggering of apoptosis by aberrant mitosis or by subsequent multinucleated G1-like state related to mitotic slippage depends on the cell type and drug schedule .
Wissenschaftliche Forschungsanwendungen
Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
The structure of Taxayunnansin A and other taxanes were elucidated using spectroscopic techniques, especially 2D NMR spectra . This indicates that Taxayunnansin A is likely studied in the field of organic chemistry and medicinal chemistry for its potential therapeutic applications.
Taxayunnansin A, also known as Taxayuntin, is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely. For Taxayunnansin A, precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The future directions of Taxayunnansin A research could involve the development of novel taxane derivatives with significantly improved properties, development of improved tumor-targeted drug delivery, and exploration of combination therapy of taxanes in cancer treatment . Ongoing clinical trials on these compounds could also shape the future directions in this field .
Eigenschaften
IUPAC Name |
[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVXNASCSGIHM-SZBOGCPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxayunnansin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




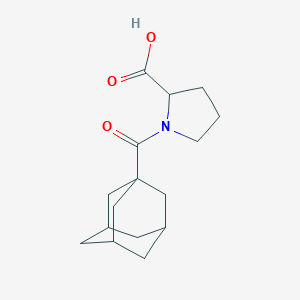
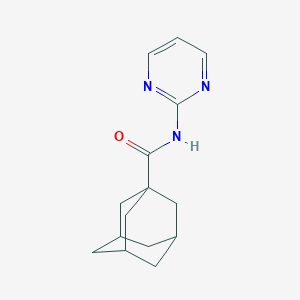

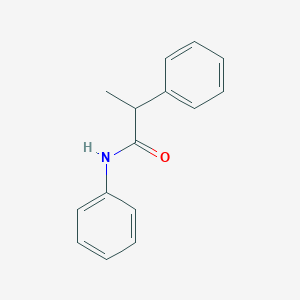

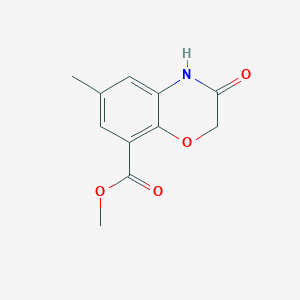
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

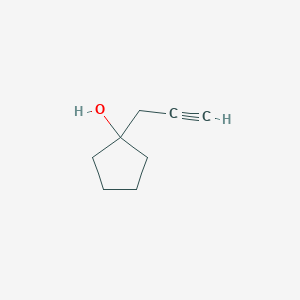
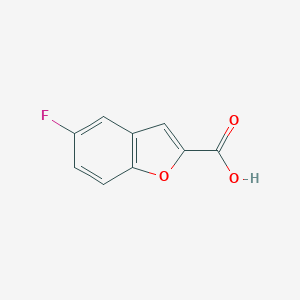
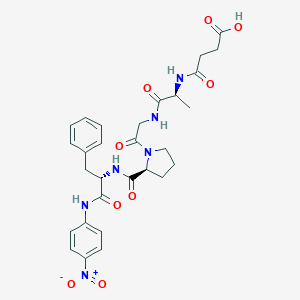
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)